molecular formula C5H6N2O4 B161546 (S)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)aceticacid CAS No. 130620-57-4

(S)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)aceticacid

Cat. No.: B161546
CAS No.: 130620-57-4
M. Wt: 158.11 g/mol
InChI Key: FAPBVGGLODVFDG-VKHMYHEASA-N
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Description

(S)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)aceticacid is a compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)aceticacid can be achieved through various synthetic routes. One common method involves the use of metal-free synthetic routes, which are eco-friendly and avoid the use of toxic metal catalysts . These methods often employ (3 + 2) cycloaddition reactions to form the isoxazole ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve multi-component reactions (MCRs) that are efficient and minimize by-products . These reactions typically use malononitrile, aromatic aldehydes, and other suitable reactants under specific conditions to yield the desired product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)aceticacid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce hydroxy derivatives.

Scientific Research Applications

(S)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)aceticacid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)aceticacid involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)aceticacid is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

CAS No.

130620-57-4

Molecular Formula

C5H6N2O4

Molecular Weight

158.11 g/mol

IUPAC Name

(2S)-2-amino-2-(5-oxo-2H-1,2-oxazol-4-yl)acetic acid

InChI

InChI=1S/C5H6N2O4/c6-3(4(8)9)2-1-7-11-5(2)10/h1,3,7H,6H2,(H,8,9)/t3-/m0/s1

InChI Key

FAPBVGGLODVFDG-VKHMYHEASA-N

Isomeric SMILES

C1=C(C(=O)ON1)[C@@H](C(=O)O)N

SMILES

C1=C(C(=O)ON1)C(C(=O)O)N

Canonical SMILES

C1=C(C(=O)ON1)C(C(=O)O)N

Synonyms

4-Isoxazoleaceticacid,alpha-amino-2,5-dihydro-5-oxo-,(S)-(9CI)

Origin of Product

United States

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